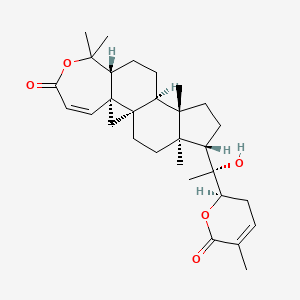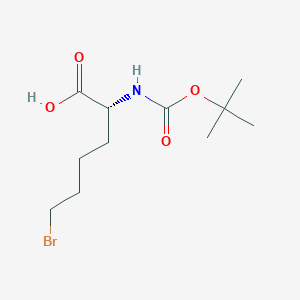
(R)-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid is a compound that features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The bromination of the hexanoic acid derivative can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the hexanoic acid.
Deprotection Reactions: The major product is the free amino acid after removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: The compound is of interest in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid involves its reactivity due to the presence of the bromine atom and the Boc-protected amino group. The bromine atom can participate in nucleophilic substitution reactions, while the Boc group can be removed to reveal the free amino group, which can then engage in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-6-bromo-2-aminohexanoic acid: Similar structure but without the Boc protecting group.
®-6-chloro-2-((tert-butoxycarbonyl)amino)hexanoic acid: Similar structure with a chlorine atom instead of bromine.
®-6-bromo-2-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with a shorter carbon chain.
Uniqueness
®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid is unique due to the combination of the bromine atom and the Boc-protected amino group, which provides specific reactivity and protection during synthetic processes. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Eigenschaften
Molekularformel |
C11H20BrNO4 |
|---|---|
Molekulargewicht |
310.18 g/mol |
IUPAC-Name |
(2R)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 |
InChI-Schlüssel |
XDCIBFZPQRLWDU-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCBr)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


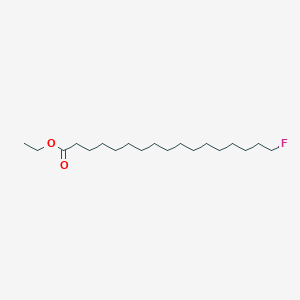
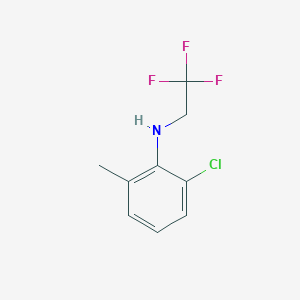
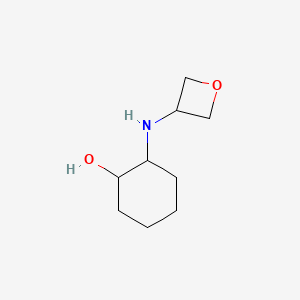
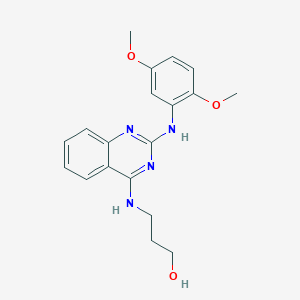

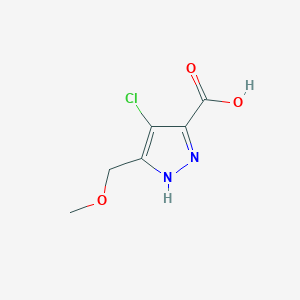
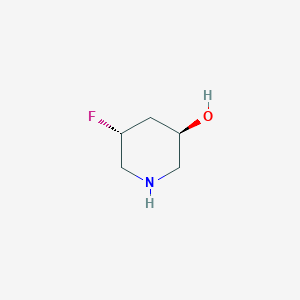
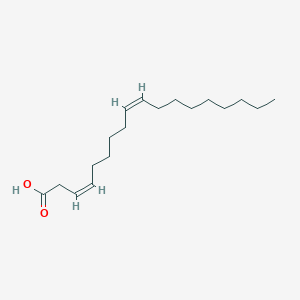

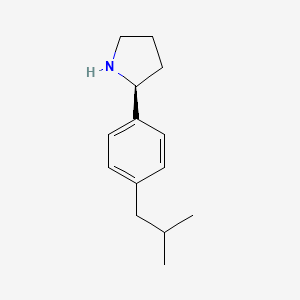
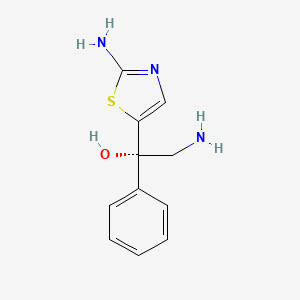
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
